6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate
Description
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a hybrid molecule combining a pyran-4-one core, a thioether-linked 4-methylpyrimidine moiety, and a biphenyl carboxylate ester. Pyranones are known for their electron-deficient aromatic systems, enabling interactions with biological targets such as enzymes or receptors . The thioether linkage may enhance metabolic stability compared to ethers or amines, while the biphenyl carboxylate ester could influence solubility and binding affinity .
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-16-11-12-25-24(26-16)31-15-20-13-21(27)22(14-29-20)30-23(28)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFRRWGBSPPJSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule notable for its unique structural features, which include a pyrimidine ring, a pyranone moiety, and various functional groups. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.5 g/mol. The presence of sulfur and nitrogen heteroatoms within its structure categorizes it as a heterocyclic compound. Its complex architecture contributes to its reactivity and potential biological activities.
Structural Features
- Pyrimidine Ring : Known for various biological activities, including antimicrobial properties.
- Pyranone Moiety : Associated with antioxidant and anti-inflammatory effects.
- Thioether Linkage : Suggests potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant antimicrobial activities. For instance, derivatives of pyrimidine have been shown to possess potent antibacterial properties against various pathogens such as Escherichia coli and Staphylococcus aureus . The thioether linkage in our compound may enhance its interaction with microbial targets, potentially increasing its efficacy.
Antitumor Activity
Research has demonstrated that compounds containing pyranone structures can exhibit antitumor activity. The mechanism typically involves the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest. For example, studies on related compounds have shown promising results against HeLa cells, suggesting that our compound may similarly influence tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine or pyranone rings can significantly alter pharmacological profiles. For example:
- Substituents at specific positions can enhance antibacterial activity.
- Modifications to the carboxylate group may improve solubility and bioavailability.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrimidine derivatives for their antimicrobial properties. The results indicated that compounds with thioether functionalities exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics . This suggests that our compound could be an effective candidate for further development.
Study 2: Anticancer Potential
In another investigation focused on the anticancer properties of pyranone derivatives, it was found that specific analogs induced apoptosis in cancer cell lines through the activation of caspase pathways . This highlights the potential of our compound to serve as a lead structure for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Pyran-4-one vs. Pyrimidinone: The pyran-4-one core in the target compound differs from pyrimidinone derivatives (e.g., ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ). Pyrimidinones exhibit anti-hypertensive and antibacterial activity due to their hydrogen-bonding capacity .
- Thioether Linkage: The thioether group in the target compound is structurally analogous to intermediates in (e.g., compound 9 with a thio-modified pyrimidine).
Substituent Effects
Biphenyl Carboxylate Ester :
The biphenyl carboxylate ester in the target compound contrasts with simpler aryl esters (e.g., methyl or ethyl carboxylates in and ). The biphenyl system may enhance π-π stacking interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .- 4-Methylpyrimidin-2-yl Group: This substituent shares similarities with pyrimidine derivatives in (e.g., Example 62’s pyrazolo[3,4-d]pyrimidine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
